Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[(cyclohex-3-ene-1-carbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-3,5-6,9-10,16-17H,4,7-8,11-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQFEBKEBCGESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the cyclohexene moiety. Key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Introduction of the Cyclohexene Moiety: This can be done via a Diels-Alder reaction or other cycloaddition reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the cyclohexene moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted piperidine or phenyl derivatives
Scientific Research Applications
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can mimic neurotransmitter structures, potentially affecting neural pathways.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors in the nervous system, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The cyclohexene carboxamide introduces steric hindrance during amidation, requiring optimized coupling reagents (e.g., HATU or EDCI) .
- Biological Data Gaps : Most studies focus on analogs with trifluoromethyl or heterocyclic substituents. The target compound’s unique cyclohexene-phenyl combination warrants further in vitro testing.
Biological Activity
Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring, which is known for its role in various pharmacological activities. The presence of the cyclohexene and phenyl groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and viral entry mechanisms.
- Receptor Modulation : The piperidine moiety can interact with various receptors, potentially modulating neurotransmitter systems or other signaling pathways relevant to neuropharmacology.
- Antiviral Properties : Some derivatives have demonstrated antiviral activity by interfering with viral entry into host cells, particularly in relation to Ebola virus and other pathogens.
Antiviral Activity
A study on similar piperidine derivatives indicated that compounds with structural similarities could inhibit viral entry at the level of NPC1 (Niemann-Pick C1-like 1) protein, which is crucial for the entry of certain viruses into cells. For instance, compounds with effective EC50 values against Ebola were noted, suggesting that this compound may exhibit comparable activity .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.93 | 10 |
| Compound B | 0.64 | 20 |
Cytotoxicity
In vitro studies have assessed the cytotoxicity of related compounds, revealing minimal cytotoxic effects on HeLa cells at effective concentrations for antiviral activity. This suggests a favorable therapeutic index for further development .
Case Studies and Research Findings
- Ebola Virus Inhibition : Research on structurally similar compounds highlighted their ability to block EBOV GP-mediated entry into cells, demonstrating potential as therapeutic agents against viral infections .
- Cancer Therapeutics : Compounds derived from piperidine frameworks have been explored for their anticancer properties, particularly targeting polo-like kinase (Plk1), which is involved in cell division and proliferation. The modulation of Plk1 activity by these compounds suggests a pathway for developing anti-cancer therapies .
- Neuropharmacological Effects : Given the structural characteristics of the compound, it may also interact with neurotransmitter receptors, potentially influencing conditions such as anxiety or depression. However, specific studies focusing solely on this compound are still needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
